molecular formula C9H17NO2 B12878040 (4S,5R)-4,5-Diisopropyloxazolidin-2-one

(4S,5R)-4,5-Diisopropyloxazolidin-2-one

Cat. No.: B12878040
M. Wt: 171.24 g/mol
InChI Key: UWZGYAPBQNOYBW-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R)-4,5-Diisopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which is crucial in various chemical reactions and applications. It is often used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4,5-Diisopropyloxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4,5-Diisopropyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

(4S,5R)-4,5-Diisopropyloxazolidin-2-one has numerous applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: It can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which (4S,5R)-4,5-Diisopropyloxazolidin-2-one exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to facilitate the formation of enantiomerically pure products sets it apart from other similar compounds.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(4S,5R)-4,5-di(propan-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-5(2)7-8(6(3)4)12-9(11)10-7/h5-8H,1-4H3,(H,10,11)/t7-,8+/m0/s1

InChI Key

UWZGYAPBQNOYBW-JGVFFNPUSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](OC(=O)N1)C(C)C

Canonical SMILES

CC(C)C1C(OC(=O)N1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.